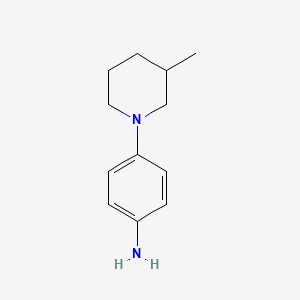

4-(3-Methylpiperidin-1-yl)aniline

Description

4-(3-Methylpiperidin-1-yl)aniline is an aromatic amine derivative featuring a piperidine ring substituted with a methyl group at the 3-position, directly linked to the para-position of an aniline moiety. The compound likely serves as a precursor or intermediate in pharmaceutical or materials synthesis, given its amine functionality and piperidine scaffold, which are common in bioactive molecules .

Properties

IUPAC Name |

4-(3-methylpiperidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-3-2-8-14(9-10)12-6-4-11(13)5-7-12/h4-7,10H,2-3,8-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOVMWFMUDURMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylpiperidin-1-yl)aniline typically involves the reaction of 4-chloroaniline with 3-methylpiperidine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylpiperidin-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like Lewis acids and suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

4-(3-Methylpiperidin-1-yl)aniline has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of biological systems and as a building block for bioactive molecules.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Methylpiperidin-1-yl)aniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its target, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between 4-(3-Methylpiperidin-1-yl)aniline and its analogs:

Structural and Functional Insights

Substituent Effects :

- Sulfonyl Group : The addition of a sulfonyl group (e.g., in 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline) introduces polarity and hydrogen-bonding capacity, which can enhance solubility and binding affinity in drug-receptor interactions .

- Halogenation : The 3-chloro substituent in 3-chloro-4-(4-methylpiperidin-1-yl)aniline may improve metabolic stability and alter electronic properties, influencing reactivity in cross-coupling reactions .

- Methoxy and Hybrid Scaffolds : The methoxy group in 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline adds steric bulk and electron-donating effects, while the piperazine-piperidine hybrid expands pharmacophore diversity for multitarget drugs .

- Sulfonyl vs. Direct Linkage: The sulfonyl bridge in analogs like 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline increases molecular weight and rigidity compared to the direct N-linkage in the parent compound, impacting pharmacokinetics .

Biological Activity

4-(3-Methylpiperidin-1-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various therapeutic contexts.

Chemical Structure and Properties

This compound features a piperidine ring that enhances its pharmacological properties. The presence of the aniline group allows for diverse chemical reactions, including oxidation, reduction, and electrophilic substitution, which can lead to various bioactive derivatives.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The piperidine moiety enhances binding affinity and selectivity, facilitating modulation of biological pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies suggest that compounds similar to this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis.

- Neuropharmacological Effects : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Its interaction with neurotransmitter systems can potentially modulate mood and cognitive functions.

Data Table: Biological Activities of this compound

| Activity | Mechanism | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | , |

| Neuropharmacological | Modulation of neurotransmitter systems | , |

| Antimicrobial | Potential activity against bacterial strains |

Case Study 1: Anticancer Properties

In a study examining the effects of piperidine derivatives on cancer cell lines, it was found that this compound analogs demonstrated significant inhibition of proliferation in breast cancer cells. The mechanism involved the downregulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.

Case Study 2: Neuropharmacological Effects

A recent investigation into the neuropharmacological properties of compounds containing the piperidine structure indicated that this compound could enhance cognitive function in animal models. The study reported improved memory retention and reduced anxiety-like behaviors, suggesting potential applications in treating anxiety disorders .

Research Findings

Recent research highlights the compound's versatility in medicinal chemistry:

- Synthesis and Derivatives : Various derivatives of this compound have been synthesized to enhance its biological activity. Modifications at different positions on the piperidine ring have shown improved binding affinities to target proteins.

- Pharmacokinetics : Studies have evaluated the pharmacokinetic profiles of these compounds, revealing favorable absorption and distribution characteristics that support their use in therapeutic settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.